molecular formula C11H9ClOS2 B8400067 5-Chloro-2-(2-thienylthio)-benzyl alcohol

5-Chloro-2-(2-thienylthio)-benzyl alcohol

Cat. No. B8400067
M. Wt: 256.8 g/mol
InChI Key: BNEVPPFJWLIGDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04171366

Procedure details

To 30 ml of abs. ether cooled to 3° is added under nitrogen 1.14 g (0.03 mole) of lithium aluminium hydride, and there is then added dropwise at 5°-10° with stirring, within half an hour, a solution of 5.4 g (0.02 mole) of 5-chloro-2-(2-thienylthio)-benzoic acid (produced according to Swiss Patent Specification No. 405,354; C.A. 66, P 2550e) in 45 ml of abs. ether. After completion of the dropwise addition, the mixture is refluxed for 16 hours; and there is thereupon slowly added dropwise at 3°-7° 5 ml of water. The occurring precipitate is filtered off with suction, and subsequently well washed with ether. The filtrate is concentrated in vacuo, and the residue is recrystallised from carbon tetrachloride to yield 5-chloro-2-(2-thienylthio)-benzyl alcohol having a melting point of 95°-96°.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CCOCC.[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:12][C:13]1[CH:14]=[CH:15][C:16]([S:22][C:23]2[S:24][CH:25]=[CH:26][CH:27]=2)=[C:17]([CH:21]=1)[C:18](O)=[O:19]>O>[Cl:12][C:13]1[CH:14]=[CH:15][C:16]([S:22][C:23]2[S:24][CH:25]=[CH:26][CH:27]=2)=[C:17]([CH:21]=1)[CH2:18][OH:19] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
5.4 g
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)O)C1)SC=1SC=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring, within half an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is then added dropwise at 5°-10°
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The occurring precipitate is filtered off with suction
WASH
Type
WASH
Details
subsequently well washed with ether
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is recrystallised from carbon tetrachloride

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(CO)C1)SC=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.